1-(Diethylamino)-2-methylpropan-2-ol
Overview
Description
Diethylamino functionalized compounds are widely used in various fields due to their unique properties . They are organic compounds that typically have a strong ammonia-like odor .
Synthesis Analysis
The synthesis of diethylamino functionalized compounds often involves complex chemical reactions. For example, the synthesis of certain compounds involves the reaction between dimethylamine and acrylonitrile .Molecular Structure Analysis
The molecular structure of diethylamino functionalized compounds can be complex and varies depending on the specific compound. The structure can significantly impact the compound’s properties and behavior .Chemical Reactions Analysis
Diethylamino functionalized compounds can undergo various chemical reactions. For instance, some compounds are known to interact with DNA by intercalation between adjacent base pairs, inhibiting transcription and translation to RNA .Physical and Chemical Properties Analysis
The physical and chemical properties of diethylamino functionalized compounds can vary widely. Factors such as hardness, topography, and hydrophilicity can significantly impact a compound’s biological evaluation .Mechanism of Action
Target of Action
Similar compounds such as diethylpropion, an appetite suppressant, primarily target neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines .
Mode of Action
High levels of these catecholamines tend to suppress hunger signals and appetite .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(diethylamino)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-5-9(6-2)7-8(3,4)10/h10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXGTJCEUMLGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514387 | |
Record name | 1-(Diethylamino)-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36293-04-6 | |
Record name | 1-(Diethylamino)-2-methyl-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36293-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Diethylamino)-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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